3-({6-[(3,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol
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Overview
Description
3-({6-[(3,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 3-({6-[(3,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclocondensation reactions involving appropriate precursors.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the propanol group: This can be done through reductive amination or other suitable methods.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-({6-[(3,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-({6-[(3,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({6-[(3,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 3-({6-[(3,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-2-OL
- 3-({6-[(3,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-3-OL
These compounds share structural similarities but may differ in their biological activities and chemical properties. The uniqueness of 3-({6-[(3,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL lies in its specific substitution pattern and the resulting biological effects .
Properties
Molecular Formula |
C17H22N6O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[[6-(3,4-dimethoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C17H22N6O3/c1-23-16-12(10-19-23)15(18-7-4-8-24)21-17(22-16)20-11-5-6-13(25-2)14(9-11)26-3/h5-6,9-10,24H,4,7-8H2,1-3H3,(H2,18,20,21,22) |
InChI Key |
AVVQPIGFBZRICG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCCO)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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